molecular formula C11H10O4 B100506 4,7-Dimethoxycoumarin CAS No. 17575-27-8

4,7-Dimethoxycoumarin

Cat. No.: B100506
CAS No.: 17575-27-8
M. Wt: 206.19 g/mol
InChI Key: UOOULHJCQCLGGT-UHFFFAOYSA-N
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Description

4,7-Dimethoxycoumarin is a methoxylated coumarin derivative characterized by methoxy (-OCH₃) groups at positions 4 and 7 on the coumarin backbone. Coumarins are naturally occurring or synthetic benzopyrone derivatives with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While this compound is structurally similar to other dimethoxycoumarin isomers, such as 5,7-dimethoxycoumarin and 6,7-dimethoxycoumarin, its specific biological activities and applications remain understudied compared to its positional isomers. Limited peer-reviewed data are available for this compound, and its pharmacological profile is inferred primarily from structural analogs .

Properties

CAS No.

17575-27-8

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4,7-dimethoxychromen-2-one

InChI

InChI=1S/C11H10O4/c1-13-7-3-4-8-9(14-2)6-11(12)15-10(8)5-7/h3-6H,1-2H3

InChI Key

UOOULHJCQCLGGT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)OC

Origin of Product

United States

Comparison with Similar Compounds

Antioxidant Activity

  • 5,7-Dimethoxycoumarin : Exhibits strong free radical scavenging due to its electron-donating methoxy groups, as demonstrated in Citrus medica extracts (content: 158.7–1609.2 μg/g) .
  • 6,7-Dimethoxycoumarin : Indirect antioxidant effects via hypolipidemic activity, reducing ox-LDL levels in anti-phospholipid syndrome (APS) .

Anticancer Mechanisms

  • 6,7-Dimethoxycoumarin : Inhibits K562 leukemia cell proliferation (IC₅₀: 5–10 μM) by upregulating FOXO3/p27 and modulating CDK4/6 phosphorylation .
  • 5,7-Dimethoxycoumarin: Synergizes with valproic acid to induce apoptosis in melanoma cells .
  • This compound: No direct evidence, though its 4-methyl derivative (4-methyl-5,7-dimethoxycoumarin) shows applications in chemical synthesis .

Metabolic and Cardiovascular Effects

  • 6,7-Dimethoxycoumarin : Reduces TF-mRNA expression in placental cells, lowering thrombosis risk in APS . Also improves calcium metabolism in poultry when combined with 25-(OH)D₃ .
  • 5,7-Dimethoxycoumarin: No significant hypolipidemic activity reported; primarily neuroprotective.

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